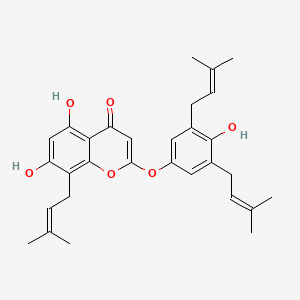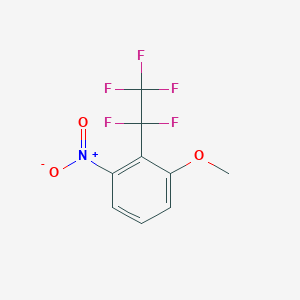
1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C9H6F5NO3 and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a pentafluoroethyl group (-C2F5) attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to restore aromaticity
Chemical Reactions Analysis
1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene is utilized in various scientific research applications due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the nitro group can act as an electron-withdrawing group, influencing the compound’s reactivity. The pentafluoroethyl group imparts hydrophobicity and enhances the compound’s stability. These interactions collectively determine the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-3-nitrobenzene: Lacks the pentafluoroethyl group, resulting in different chemical properties and reactivity.
1-Methoxy-2-(pentafluoroethyl)benzene: Lacks the nitro group, affecting its electron-withdrawing capacity and reactivity.
3-Nitro-2-(pentafluoroethyl)benzene: Lacks the methoxy group, influencing its hydrogen bonding and dipole interactions.
The presence of the pentafluoroethyl group in this compound makes it unique, as it enhances the compound’s stability and hydrophobicity, which can be advantageous in various applications.
Properties
Molecular Formula |
C9H6F5NO3 |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
1-methoxy-3-nitro-2-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C9H6F5NO3/c1-18-6-4-2-3-5(15(16)17)7(6)8(10,11)9(12,13)14/h2-4H,1H3 |
InChI Key |
WQXGINUSGKVXEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(C(F)(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
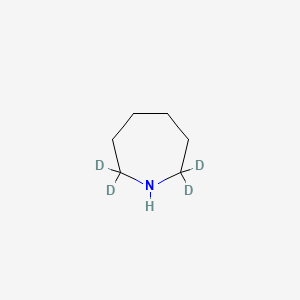
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
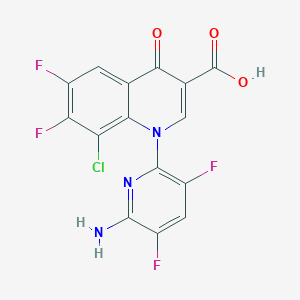
![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
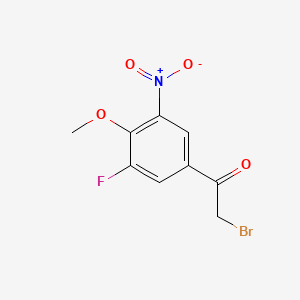
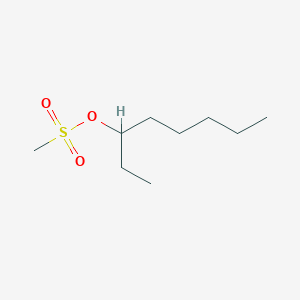
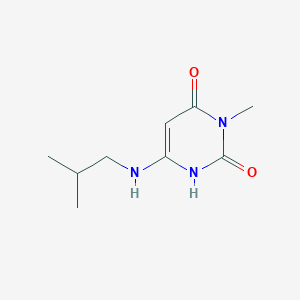
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)
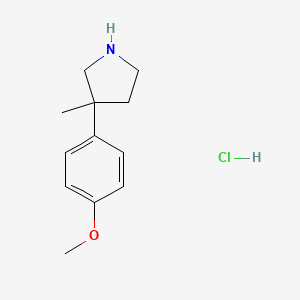
![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

